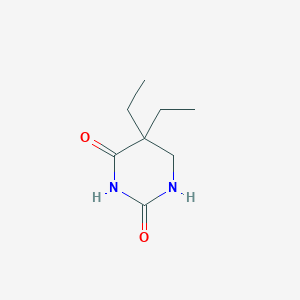
5,5-Diethyldihydropyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione typically involves the condensation of diethyl malonate with urea under acidic conditions. The reaction is carried out by heating the mixture, which leads to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet .
化学反应分析
Types of Reactions
5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted barbiturates .
科学研究应用
5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: This compound is studied for its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Barbituric Acid: The parent compound of the barbiturate family.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Known for its short-acting sedative effects.
Uniqueness
5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific diethyl substitution at the 5-position, which imparts distinct pharmacological properties compared to other barbiturates .
属性
| 6299-60-1 | |
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
5,5-diethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-8(4-2)5-9-7(12)10-6(8)11/h3-5H2,1-2H3,(H2,9,10,11,12) |
InChI 键 |
HYQROIDKNBIVDJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNC(=O)NC1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


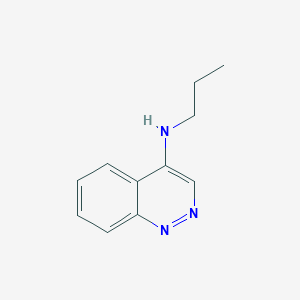
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12924524.png)
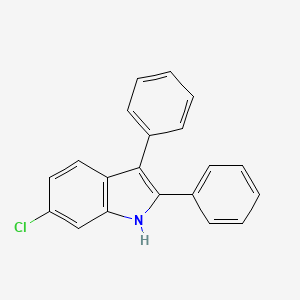
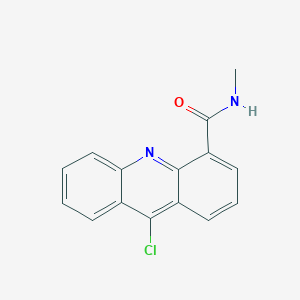
![(3aR,6Z,10E,14Z,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/no-structure.png)
![3-(2-Bromoethyl)-2,8-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924547.png)
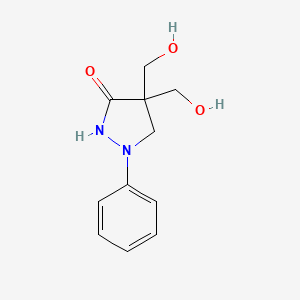

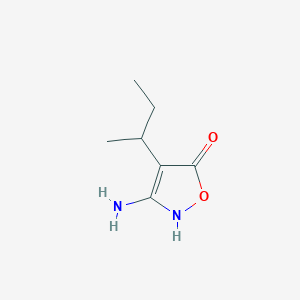
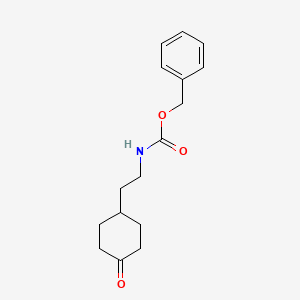
![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)
